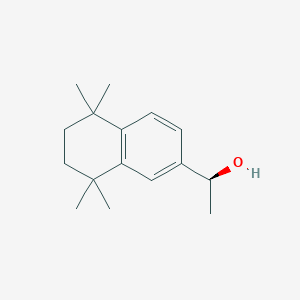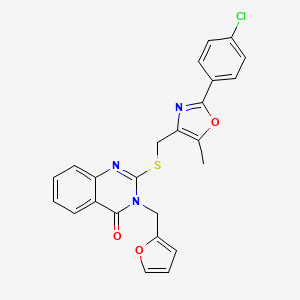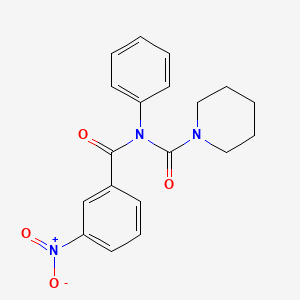![molecular formula C15H25BrN2O4S B2662235 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide CAS No. 2109229-54-9](/img/structure/B2662235.png)
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide, also known as Bromo-DMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research for various purposes.
科学研究应用
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been used in scientific research for various purposes, including studying the effects of serotonin receptors and transporter proteins in the brain. It has also been used to investigate the role of dopamine receptors in the brain and their potential therapeutic applications. Additionally, 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been used to study the effects of different drugs on the central nervous system.
作用机制
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a partial agonist at the dopamine D2 receptor. It also acts as a reuptake inhibitor of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. These actions are thought to be responsible for the psychoactive effects of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide.
生化和生理效应
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to produce psychoactive effects in humans, including altered perception, mood, and cognition. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. These effects are thought to be mediated by the compound's actions on serotonin and dopamine receptors in the brain.
实验室实验的优点和局限性
One advantage of using 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide in lab experiments is that it can be used to study the effects of serotonin and dopamine receptors and transporter proteins in the brain. Additionally, it can be used to investigate the potential therapeutic applications of drugs that target these receptors. However, one limitation of using 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide is that it produces psychoactive effects in humans, which may confound the results of certain experiments.
未来方向
There are several future directions for research involving 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide. One area of interest is the potential therapeutic applications of drugs that target serotonin and dopamine receptors. Additionally, there is interest in developing new compounds that are more selective for these receptors and have fewer psychoactive effects. Finally, there is interest in studying the effects of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide on other neurotransmitter systems in the brain, such as the glutamate and GABA systems.
Conclusion:
In conclusion, 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has been used in scientific research for various purposes. It acts as a partial agonist at serotonin and dopamine receptors and a reuptake inhibitor of these neurotransmitters. 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to produce psychoactive effects in humans and has advantages and limitations for lab experiments. There are several future directions for research involving 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide, including investigating the potential therapeutic applications of drugs that target serotonin and dopamine receptors and developing new compounds that are more selective for these receptors.
合成方法
The synthesis of 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with diethylamine to form 2,5-dimethoxybenzenesulfonamide. The resulting compound is then reacted with 3-bromopropylamine to form 4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide. The final product is purified using chromatography techniques.
属性
IUPAC Name |
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O4S/c1-5-18(6-2)9-7-8-17-23(19,20)15-11-13(21-3)12(16)10-14(15)22-4/h10-11,17H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJBKUXSMZSKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)
![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2662156.png)



![N-(4-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2662161.png)
![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)
![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)
![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)
![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)
